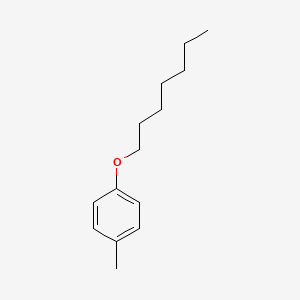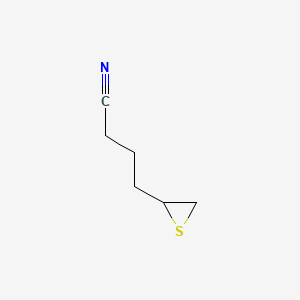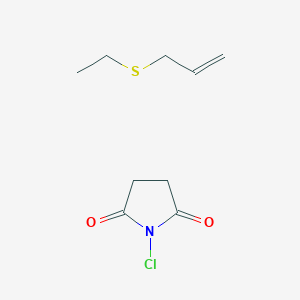
1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene is a compound that combines the properties of two distinct chemical entities. The first part, 1-Chloropyrrolidine-2,5-dione, is known for its use as a chlorinating agent and mild oxidant. The second part, 3-ethylsulfanylprop-1-ene, is an organic compound with a sulfanyl group attached to a propene chain. This combination of functionalities makes the compound versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorinating agents such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions usually involve an aqueous or organic solvent medium, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
3-ethylsulfanylprop-1-ene can be synthesized through the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically conducted in an organic solvent like ethanol or acetone, and the mixture is refluxed to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.
For 3-ethylsulfanylprop-1-ene, industrial production may involve continuous flow reactors where 3-chloropropene and ethanethiol are reacted under controlled conditions. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
化学反应分析
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: It is commonly used as a chlorinating agent, where it transfers the chlorine atom to other molecules.
3-ethylsulfanylprop-1-ene primarily undergoes:
Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles.
Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions involving 1-Chloropyrrolidine-2,5-dione.
Chlorination: Common reagents include chlorine gas, sodium hypochlorite, and t-butylhypochlorite.
Addition: Electrophiles like halogens, hydrogen halides, and other reactive species can add to the double bond in 3-ethylsulfanylprop-1-ene.
Major Products Formed
Oxidation: Oxidized products such as alcohols, ketones, or carboxylic acids.
Chlorination: Chlorinated organic compounds.
Addition: Halogenated or hydrogenated products depending on the electrophile used.
科学研究应用
1-Chloropyrrolidine-2,5-dione is widely used in organic synthesis as a chlorinating agent and mild oxidant. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to selectively chlorinate electron-rich aromatic compounds makes it valuable in medicinal chemistry.
3-ethylsulfanylprop-1-ene finds applications in the synthesis of sulfur-containing organic compounds. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science. Its reactivity towards electrophiles makes it a versatile building block in organic synthesis.
作用机制
1-Chloropyrrolidine-2,5-dione exerts its effects through the transfer of the chlorine atom to other molecules. The highly reactive N-Cl bond facilitates the chlorination process, making it an effective chlorinating agent. In oxidation reactions, it acts as an electron acceptor, facilitating the oxidation of substrates.
3-ethylsulfanylprop-1-ene undergoes addition reactions through the interaction of the double bond with electrophiles. The sulfanyl group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
相似化合物的比较
Similar Compounds
N-Bromosuccinimide (NBS): Similar to 1-Chloropyrrolidine-2,5-dione, but with a bromine atom instead of chlorine. Used as a brominating agent.
N-Iodosuccinimide (NIS): Contains an iodine atom and is used as an iodinating agent.
Chloramine-T: Another chlorinating agent with a different structure but similar reactivity.
Uniqueness
1-Chloropyrrolidine-2,5-dione is unique due to its mild oxidizing properties and selective chlorination capabilities. Its stability and ease of handling make it preferable in many synthetic applications.
3-ethylsulfanylprop-1-ene stands out due to its dual functionality, combining a reactive double bond with a nucleophilic sulfanyl group. This combination allows for diverse reactivity and applications in organic synthesis.
属性
CAS 编号 |
59321-40-3 |
|---|---|
分子式 |
C9H14ClNO2S |
分子量 |
235.73 g/mol |
IUPAC 名称 |
1-chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H10S.C4H4ClNO2/c1-3-5-6-4-2;5-6-3(7)1-2-4(6)8/h3H,1,4-5H2,2H3;1-2H2 |
InChI 键 |
HAYVIFANRQBFRI-UHFFFAOYSA-N |
规范 SMILES |
CCSCC=C.C1CC(=O)N(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
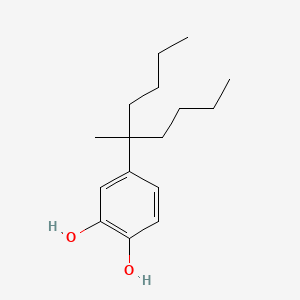
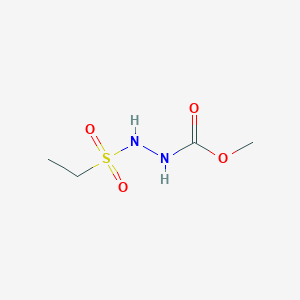
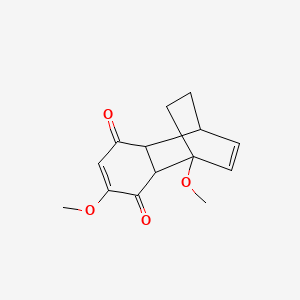
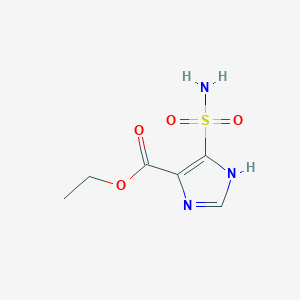
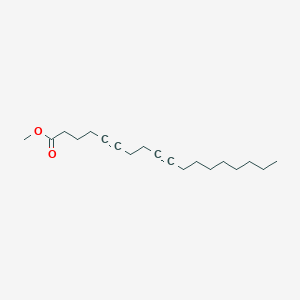
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
